molecular formula C16H12FN5O B5152885 7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole

7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole

Cat. No. B5152885
M. Wt: 309.30 g/mol
InChI Key: PGGOIZUEZROJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the indole family of organic compounds and has been found to exhibit a wide range of biological activities. In

Scientific Research Applications

7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines. Additionally, this compound has been found to exhibit antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus (HIV). Furthermore, 7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole has been found to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cancer cell growth, viral replication, and inflammation.
Biochemical and Physiological Effects:
7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth by inducing apoptosis, cell cycle arrest, and autophagy. Additionally, this compound has been found to inhibit viral replication by targeting various enzymes involved in viral replication. Furthermore, 7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole in lab experiments is its potent biological activity. This compound has been found to exhibit potent anticancer, antiviral, and anti-inflammatory activity, making it a valuable tool for studying these biological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using 7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity against normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole. One direction is to further elucidate the mechanism of action of this compound. Understanding the precise molecular targets of this compound could lead to the development of more potent and selective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This could provide valuable information on the potential use of this compound in the treatment of various diseases. Additionally, further studies are needed to assess the potential toxicity of this compound and to identify any potential drug-drug interactions. Finally, future research could focus on developing novel synthetic methods for the production of this compound, which could improve its availability and reduce its cost.

Synthesis Methods

The synthesis of 7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole involves a multi-step process that includes the reaction of 2-methylindole with 2,2,2-trifluoroethyl chloroformate, followed by the reaction of the resulting intermediate with 2-pyrazinylhydrazine. The final step involves the reaction of the intermediate with sodium hydroxide to yield 7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole.

properties

IUPAC Name

5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O/c1-9-11(10-3-2-4-12(17)15(10)20-9)7-14-21-16(22-23-14)13-8-18-5-6-19-13/h2-6,8,20H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGOIZUEZROJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.